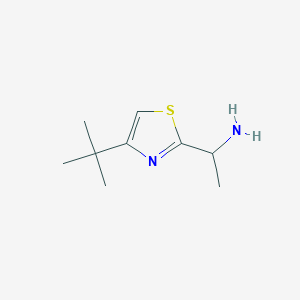

1-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine

Description

Properties

IUPAC Name |

1-(4-tert-butyl-1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2S/c1-6(10)8-11-7(5-12-8)9(2,3)4/h5-6H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWXMRRARGBNSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642931-77-9 | |

| Record name | 1-(4-tert-butyl-1,3-thiazol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine typically involves the reaction of 4-tert-butyl-1,3-thiazole with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique thiazole structure allows it to participate in various chemical reactions, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The steric bulk provided by the tert-butyl group can influence reaction pathways and yields .

Research has indicated that 1-(4-tert-butyl-1,3-thiazol-2-yl)ethan-1-amine exhibits potential biological activities , including:

- Antimicrobial Properties: Studies suggest that thiazole derivatives demonstrate efficacy against various bacterial strains, which could lead to new antibiotic developments.

- Anticancer Activity: Preliminary investigations have shown that this compound may inhibit cancer cell proliferation, making it a candidate for further research in cancer therapeutics .

Medicinal Chemistry

The compound is being explored as a potential therapeutic agent due to its unique chemical structure. Its interactions with biological targets can alter enzyme activities or receptor functions, which is crucial for drug design. The presence of both sulfur and nitrogen in its structure enhances its biological relevance .

Case Study 1: Antimicrobial Efficacy

A study evaluating various thiazole derivatives found that compounds similar to 1-(4-tert-butyl-1,3-thiazol-2-yl)ethan-1-amine exhibited significant antimicrobial activity against resistant bacterial strains. These findings suggest that such compounds could be integral in developing new antibiotics .

Case Study 2: Cancer Cell Proliferation Inhibition

Research focusing on thiazole derivatives has demonstrated that certain structural modifications can enhance anticancer properties. In vitro studies indicated that derivatives with similar scaffolds to 1-(4-tert-butyl-1,3-thiazol-2-yl)ethan-1-amine showed promising results in inhibiting the growth of specific cancer cell lines .

Mechanism of Action

The mechanism of action of 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The thiazole ring and ethanamine moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Thiazol-2-yl Ethanamines

The following table highlights key structural and physical differences between the target compound and its analogs:

Key Observations:

- Steric and Electronic Effects : The tert-butyl group in the target compound enhances hydrophobicity and steric shielding compared to unsubstituted thiazoles (e.g., 1-(1,3-thiazol-2-yl)ethan-1-amine ). This bulk may reduce enzymatic degradation, improving metabolic stability in drug design contexts.

- Halogenated Derivatives : Compounds like 1-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine introduce halogen atoms, which modulate electronic properties (e.g., dipole moments) and binding affinity to biological targets.

Comparison with Aromatic Ethanamine Derivatives

Ethanamine derivatives with phenyl or halogenated aryl groups (e.g., F-MBA, Cl-MBA ) differ significantly in electronic structure:

- Thiazole vs. Phenyl Rings : The thiazole ring in the target compound introduces a heteroatom (sulfur), enabling hydrogen bonding and π-stacking interactions distinct from purely aromatic systems.

- Bioactivity Implications: Phenyl-based ethanamines (e.g., (R)-1-(4-bromophenyl)ethan-1-amine ) are utilized in antibacterial pyrrolopyrimidines, suggesting the target compound’s thiazole core could offer novel binding modes in medicinal chemistry.

Physicochemical Properties

- Collision Cross-Section (CCS) : The target compound’s CCS (143.3 Ų ) reflects a compact structure, advantageous for mass spectrometry-based identification in analytical workflows.

Biological Activity

1-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine, a thiazole derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula: CHNS

Molecular Weight: 184.31 g/mol

IUPAC Name: 1-(4-tert-butyl-1,3-thiazol-2-yl)ethanamine

SMILES: CC(C1=NC(=CS1)C(C)(C)C)N

InChI Key: FLWXMRRARGBNSW-UHFFFAOYSA-N

The biological activity of 1-(4-tert-butyl-1,3-thiazol-2-yl)ethan-1-amine is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis. This mechanism is common among thiazole derivatives, which are known for their ability to inhibit microbial growth.

- Anticancer Properties: It is believed that this compound interferes with cellular signaling pathways, inducing apoptosis in cancer cells. The precise molecular targets and pathways remain under investigation but suggest potential for therapeutic applications in oncology .

Antimicrobial and Antifungal Activity

Research indicates that 1-(4-tert-butyl-1,3-thiazol-2-yl)ethan-1-amine exhibits significant antimicrobial and antifungal properties. It has been tested against various pathogens with promising results:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth (MIC values reported) | |

| Candida albicans | Effective antifungal activity | |

| Escherichia coli | Moderate antimicrobial effects |

Antitumor Activity

The compound has also been explored for its anticancer potential. A study highlighted its cytotoxic effects on various cancer cell lines:

| Cell Line | IC (µg/mL) | Reference |

|---|---|---|

| HT-29 (Colon cancer) | 1.98 ± 1.22 | |

| Jurkat (Leukemia) | Less than doxorubicin | |

| A-431 (Skin cancer) | Significant anti-proliferative activity |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including 1-(4-tert-butyl-1,3-thiazol-2-yl)ethan-1-amine. The results demonstrated that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that it was particularly effective against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Investigation into Anticancer Properties

In another investigation focusing on the anticancer properties of thiazole derivatives, 1-(4-tert-butyl-1,3-thiazol-2-yl)ethan-1-amine was tested against multiple cancer cell lines. The findings revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2. This study underscores the compound's potential as a lead candidate for developing new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.